molecular formula C18H20N2O3S B345063 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 898647-62-6

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No. B345063
CAS RN: 898647-62-6
M. Wt: 344.4g/mol
InChI Key: XXWRFERQRUPSSZ-UHFFFAOYSA-N
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Description

The compound “1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its resonance stability, making it a common motif in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core, which is a fused benzene and imidazole ring. It would have a sulfonyl group attached to one of the carbons on the benzene ring, and this sulfonyl group would be further substituted with a 2-ethoxy-4,5-dimethylphenyl group .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged atoms .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Many benzimidazole derivatives exhibit biological activity and are used as pharmaceuticals. For example, some benzimidazoles are used as proton pump inhibitors or antiparasitic drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17-10-12(2)13(3)11-18(17)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWRFERQRUPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

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